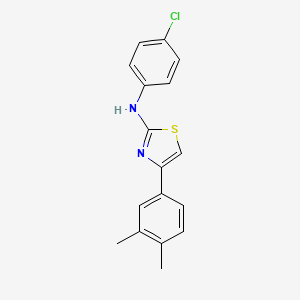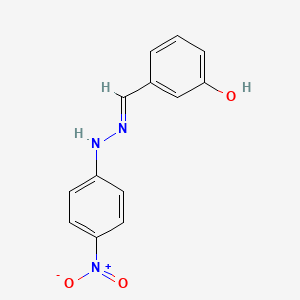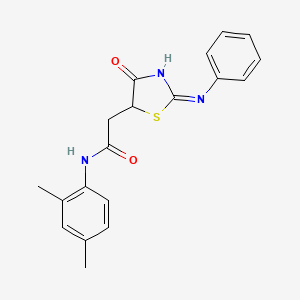
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina es un compuesto orgánico sintético que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto particular se caracteriza por la presencia de un grupo clorofenilo y un grupo dimetilfenilo unidos al anillo de tiazol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina normalmente implica la reacción de 4-cloroanilina con 3,4-dimetilbenzaldehído en presencia de un reactivo formador de tiazol. Un método común implica el uso de reactivo de Lawesson, que facilita la formación del anillo de tiazol. La reacción se lleva a cabo generalmente bajo condiciones de reflujo en un disolvente adecuado como tolueno o xileno. La mezcla de reacción se purifica entonces mediante cromatografía en columna para aislar el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina puede implicar un proceso de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) puede garantizar la calidad constante del producto final. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, dando lugar a la formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, dando lugar a la formación de derivados de amina.
Sustitución: El grupo clorofenilo puede experimentar reacciones de sustitución nucleófila con nucleófilos como aminas o tioles, dando lugar a la formación de derivados de tiazol sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas primarias o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de amina.
Sustitución: Derivados de tiazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de derivados de tiazol más complejos, que pueden utilizarse en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto ha mostrado ser prometedor como molécula bioactiva con posibles propiedades antimicrobianas y anticancerígenas. Puede inhibir el crecimiento de ciertas cepas bacterianas y líneas celulares cancerosas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para el tratamiento de enfermedades infecciosas y el cáncer. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos.
Industria: El compuesto puede utilizarse en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina implica su interacción con objetivos moleculares específicos dentro de las células. Puede unirse a enzimas o receptores, provocando la inhibición de su actividad. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir la síntesis de la pared celular bacteriana o interferir con las vías metabólicas esenciales. En las células cancerosas, puede inducir la apoptosis activando vías de señalización específicas o inhibiendo enzimas clave implicadas en la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-clorofenil)-4-fenil-1,3-tiazol-2-amina: Estructura similar pero carece de los grupos dimetil en el anillo fenilo.
N-(4-bromofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina: Estructura similar pero con un átomo de bromo en lugar de cloro.
N-(4-clorofenil)-4-(2,3-dimetilfenil)-1,3-tiazol-2-amina: Estructura similar pero con grupos dimetil en diferentes posiciones del anillo fenilo.
Unicidad
N-(4-clorofenil)-4-(3,4-dimetilfenil)-1,3-tiazol-2-amina es único debido a la disposición específica de los grupos clorofenilo y dimetilfenilo en el anillo de tiazol. Esta estructura única contribuye a sus distintas propiedades químicas y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C17H15ClN2S |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
CXVKHMJFRHCGLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545932.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11545938.png)

![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545945.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11545953.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545961.png)
![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545980.png)
![(5E)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11545986.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11545988.png)
![2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545992.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545997.png)
